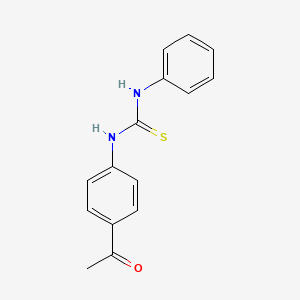

1-(4-Acetylphenyl)-3-phenylthiourea

Description

1-(4-Acetylphenyl)-3-phenylthiourea is a thiourea derivative characterized by a phenyl group and a 4-acetylphenyl moiety linked via a thiourea (–NH–C(S)–NH–) backbone. This compound serves as a versatile precursor in synthetic chemistry, particularly for generating heterocyclic systems such as pyrazoles, thiazoles, and pyrans . Its synthesis involves the reaction of 4-aminoacetophenone with phenyl isothiocyanate in dry toluene, followed by further derivatization using reagents like dimethylformamide-dimethylacetal (DMF-DMA) to form enaminone intermediates . These intermediates are critical for constructing pharmacologically active heterocycles, which have shown promise in anticancer research . The compound’s structural and electronic properties, including hydrogen-bonding capabilities and the electron-withdrawing acetyl group, influence its reactivity and interaction with biological targets .

Properties

IUPAC Name |

1-(4-acetylphenyl)-3-phenylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS/c1-11(18)12-7-9-14(10-8-12)17-15(19)16-13-5-3-2-4-6-13/h2-10H,1H3,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADXJDQSXUOEYGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Acetylphenyl)-3-phenylthiourea can be synthesized through a reaction between 4-acetylphenyl isothiocyanate and aniline. The reaction typically occurs in an organic solvent such as ethanol or dichloromethane under reflux conditions. The reaction is as follows:

4-Acetylphenyl isothiocyanate+Aniline→this compound

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Acetylphenyl)-3-phenylthiourea undergoes various chemical reactions, including:

Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The acetyl group can be reduced to an alcohol.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.

Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(4-Acetylphenyl)-3-phenylthiourea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anticancer and antimicrobial properties.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Acetylphenyl)-3-phenylthiourea involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The thiourea moiety is crucial for this inhibitory effect, as it can form strong hydrogen bonds with amino acid residues in the enzyme’s active site.

Comparison with Similar Compounds

Thiourea derivatives exhibit diverse applications depending on their substituents. Below is a systematic comparison of 1-(4-acetylphenyl)-3-phenylthiourea with structurally analogous compounds:

Key Observations :

- The acetyl group in this compound enables derivatization into enaminones and heterocycles, distinguishing it from simpler halogenated analogs .

- Chlorine substituents enhance enzyme inhibition and corrosion protection but reduce versatility in further functionalization .

- Fluorine improves antimicrobial activity due to increased electronegativity and membrane penetration .

Corrosion Inhibition

Key Observations :

- Selenium-containing thioureas (e.g., DS036) outperform non-selenium analogs due to synergistic effects between thiourea and selenium .

- Electron-donating groups (e.g., methoxy) improve corrosion inhibition by strengthening adsorption on metal surfaces .

Key Observations :

- The acetyl group in this compound facilitates heterocyclic synthesis, while aminoethyl or cyclohexyl groups alter solubility and molecular interactions .

Q & A

Q. How can the synthesis of 1-(4-Acetylphenyl)-3-phenylthiourea be optimized for high yield and purity?

- Methodological Answer : Synthesis optimization involves selecting appropriate coupling agents (e.g., carbodiimides) and reaction solvents (e.g., DMF or THF) to facilitate thiourea bond formation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted precursors. Monitoring reaction progress with TLC and confirming purity via HPLC (C18 column, methanol/water mobile phase) is critical. Substituent positioning on the phenyl ring (e.g., acetyl vs. methoxy groups) may require adjusted stoichiometry to minimize side reactions .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks, with characteristic thiourea NH peaks at ~10–12 ppm.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 283.0872 for CHNOS).

- X-ray Crystallography : Resolves bond lengths and torsion angles (e.g., C=S bond length ~1.68 Å, consistent with thiourea derivatives) .

- HPLC : Quantifies purity (>95%) using UV detection at 254 nm.

Q. How do structural modifications (e.g., substituent variations) influence the biological activity of thiourea derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies compare derivatives like 1-(4-Chlorophenyl)-3-phenylthiourea (antifungal) and 1-Benzoyl-3-(4-n-butylphenyl)thiourea (enzyme inhibition). Key factors include:

- Electron-withdrawing groups (e.g., acetyl at 4-position): Enhance hydrogen-bonding capacity, improving enzyme inhibition.

- Hydrophobic substituents (e.g., ethyl or butyl): Increase membrane permeability, boosting antibacterial activity.

Assays like MIC (minimum inhibitory concentration) for antimicrobial activity and MTT for cytotoxicity are standardized for comparisons .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be resolved?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, incubation time). Strategies include:

- Reproducibility trials : Replicate studies under controlled parameters (e.g., pH 7.4 buffer, 37°C incubation).

- Meta-analysis : Pool data from multiple studies to identify trends, using statistical tools like ANOVA to account for outliers.

- Theoretical modeling : DFT calculations (e.g., B3LYP/6-31G* basis set) predict binding affinities and compare with experimental IC values .

Q. What computational approaches best model the interaction of this compound with target enzymes (e.g., kinase inhibitors)?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Simulates ligand-enzyme binding poses, focusing on hydrogen bonds between the thiourea NH and catalytic residues (e.g., Asp86 in EGFR kinase).

- Molecular Dynamics (MD) Simulations (GROMACS) : Assesses binding stability over 100-ns trajectories, calculating RMSD (root-mean-square deviation) to validate pose retention.

- QSAR Models : Relate substituent Hammett constants (σ) to inhibitory activity for predictive design .

Q. How can crystallographic data be integrated with spectroscopic results to refine structural analysis?

- Methodological Answer :

- X-ray Diffraction (XRD) : Resolve crystal packing and intermolecular interactions (e.g., S···π contacts at 3.5 Å).

- Complementary Spectroscopy : Compare XRD-derived bond lengths with IR C=S stretching frequencies (~1250 cm) and NMR C chemical shifts (~180 ppm for thiocarbonyl).

- Density Functional Theory (DFT) : Optimize gas-phase geometry (B3LYP functional) and compare with experimental XRD data to identify solvent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.